molecular formula C12H12N2O2 B6358079 (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid CAS No. 1439990-21-2

(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid

Cat. No.: B6358079
CAS No.: 1439990-21-2
M. Wt: 216.24 g/mol
InChI Key: XJDNRHVCIRTTDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is an organic compound that features a pyrazole ring attached to a phenyl group through a methylene bridge, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pyrazol-1-ylmethyl-phenyl)-acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole ring.

    Attachment of the Phenyl Group: The pyrazole ring is then reacted with a benzyl halide to introduce the phenyl group.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

    Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (3-Pyrazol-1-ylmethyl-phenyl)-acetonitrile: Similar structure but with a nitrile group instead of an acetic acid moiety.

    (3-Pyrazol-1-ylmethyl-phenyl)-acetone: Contains a ketone group instead of an acetic acid moiety.

    (3-Pyrazol-1-ylmethyl-phenyl)-methanol: Features a hydroxyl group instead of an acetic acid moiety.

Uniqueness

(3-Pyrazol-1-ylmethyl-phenyl)-acetic acid is unique due to its combination of a pyrazole ring, phenyl group, and acetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and a wide range of applications in various fields.

Properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-12(16)8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDNRHVCIRTTDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CN2C=CC=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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